molecular formula C30H48O B1157566 Cyclomusalenone CAS No. 30452-60-9

Cyclomusalenone

Cat. No. B1157566
CAS RN: 30452-60-9
M. Wt: 424.713
InChI Key:
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Description

Cyclomusalenone is a natural product that can be isolated from Musa sapientum (banana peel) and related plant species such as Musa balbisiana and Musa errans. It belongs to the class of cycloartane nor-triterpenoids . Notably, cyclomusalenone has been found to exhibit a hypoglycemic effect in rat diabetes models, reducing glucose levels significantly . Its chemical structure and properties make it an intriguing compound for further study.


Synthesis Analysis

Cyclomusalenone can be obtained from banana peel, and its synthesis involves various transformations. One notable method is ozonolysis . When cyclomusalenone O-methylketoxime undergoes joint ozonolysis with methyltrifluoromethylketone, it forms a mixture of stereoisomeric 1,2,4-trioxolanes and N-methoxylactam . Additionally, the x-ray crystal structure analysis confirmed the structure of a derivative, namely (24S)-24-methyl-29-nor-cycloart-3,25-dione .


Molecular Structure Analysis

  • The cyclopentane ring follows the envelope conformation , commonly observed in terpenoids .

Chemical Reactions Analysis

Cyclomusalenone can undergo various transformations, including oxidative reactions. Low-temperature ozonolysis affects the C25 (27) double bond , leading to the formation of (24S)-24-methyl-29-nor-cycloart-3,25-dione .

Future Directions

: Smirnova, I. E., Do Thi Thu, H., Kazakova, O. B., Tolstikov, G. A., Lobov, A. N., & Suponitskii, K. Yu. (2012). Ozonolysis of cyclomusalenone and its derivatives. Chemistry of Natural Compounds, 48(6), 816–820. Link

properties

IUPAC Name

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24-,26-,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXORQWZHHYMBR-WMHPZHBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CC[C@H](C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316915
Record name Cyclomusalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91886690

CAS RN

30452-60-9
Record name Cyclomusalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30452-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomusalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: Cyclomusalenone is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of Cyclomusalenone and other compounds isolated from banana rhizome?

A2: Research suggests that Cyclomusalenone, alongside other compounds like 4-epicyclomusalenone and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on Cyclomusalenone's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of Cyclomusalenone, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between Cyclomusalenone and 4-epicyclomusalenone?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epicyclomusalenone signifies a difference in the stereochemistry at the 4th carbon atom compared to Cyclomusalenone. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

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